2-(4-Nitrophenyl)propane-1,3-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

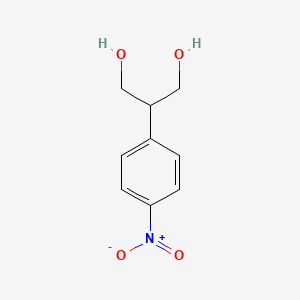

2-(4-Nitrophenyl)propane-1,3-diol is a chemical compound with the molecular formula C9H11NO4. It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propane-1,3-diol moiety. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)propane-1,3-diol typically involves the reduction of 4-nitroacetophenone followed by a series of chemical reactions. One common method includes the reduction of 4-nitroacetophenone to 4-aminophenylacetone, which is then subjected to a Mannich reaction to introduce the propane-1,3-diol moiety. The reaction conditions often involve the use of reducing agents such as sodium borohydride or catalytic hydrogenation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using hydrogen gas and metal catalysts. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Reducing Agents: Sodium borohydride, hydrogen gas with metal catalysts.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Substitution Reagents: Various nucleophiles depending on the desired substitution product.

Major Products Formed

Reduction: 2-(4-Aminophenyl)propane-1,3-diol.

Oxidation: 2-(4-Nitrophenyl)propanedione.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

2-(4-Nitrophenyl)propane-1,3-diol has several applications in scientific research:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antibiotics and anti-inflammatory drugs.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)propane-1,3-diol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

2-Amino-1-(4-nitrophenyl)propane-1,3-diol: Similar structure but with an amino group instead of a hydroxyl group.

4-Nitrophenylpropanol: Lacks the diol moiety, making it less versatile in certain reactions.

4-Nitrophenylacetone: Contains a ketone group instead of the diol, leading to different reactivity.

Uniqueness

2-(4-Nitrophenyl)propane-1,3-diol is unique due to its combination of a nitro group and a propane-1,3-diol moiety. This structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Biological Activity

2-(4-Nitrophenyl)propane-1,3-diol, also known as 2-amino-1-(4-nitrophenyl)propane-1,3-diol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a nitrophenyl group attached to a propane-1,3-diol backbone. This configuration contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The nitro group can undergo reduction to form amino derivatives, which may enhance the compound's reactivity and affinity for biological targets. The compound has been shown to modulate enzyme activities and influence signaling pathways in cells.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.

- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, which are crucial in mitigating oxidative stress in biological systems.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

Antimicrobial Studies

A study conducted by ResearchGate reported the synthesis of various nitroso derivatives from this compound. These derivatives exhibited enhanced antimicrobial activity compared to the parent compound.

Antioxidant Activity

In a comparative study published in the Journal of Medicinal Chemistry, the antioxidant activity of this compound was assessed using DPPH radical scavenging assays. The compound demonstrated significant scavenging ability, indicating its potential as a therapeutic agent against oxidative stress-related conditions.

Anti-inflammatory Mechanisms

Research published in Pharmaceutical Biology highlighted the anti-inflammatory effects of this compound. The study showed that the compound inhibited the expression of cyclooxygenase (COX) enzymes in vitro, suggesting a pathway through which it may exert anti-inflammatory effects.

Data Tables

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | ResearchGate |

| Antioxidant | Significant DPPH scavenging | Journal of Medicinal Chemistry |

| Anti-inflammatory | Inhibits COX expression | Pharmaceutical Biology |

Properties

IUPAC Name |

2-(4-nitrophenyl)propane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c11-5-8(6-12)7-1-3-9(4-2-7)10(13)14/h1-4,8,11-12H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDKPEXFAQGVTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)CO)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.